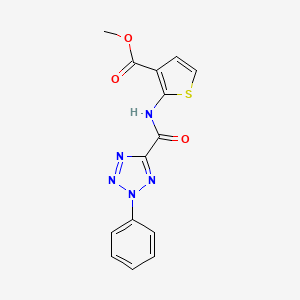

methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate

説明

Methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 3 and a 2-phenyltetrazole-5-carboxamido moiety at position 2. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound of interest in medicinal chemistry and materials science .

特性

IUPAC Name |

methyl 2-[(2-phenyltetrazole-5-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3S/c1-22-14(21)10-7-8-23-13(10)15-12(20)11-16-18-19(17-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGCSEDWWPNEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling with Thiophene: The tetrazole derivative is then coupled with a thiophene derivative under conditions that facilitate the formation of the desired amide bond.

Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as bromine or chlorine for halogenation reactions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

作用機序

The mechanism of action of methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups, which influence solubility, melting points, and reactivity. Key comparisons include:

- Tetrazole vs. Amine/Acetamido: The tetrazole group in the target compound introduces aromaticity and acidity (pKa ~4.9), unlike the non-aromatic amine or acetamido groups in analogs.

- Ester Position : The methyl carboxylate at position 3 in the target compound contrasts with ethyl esters in analogs (e.g., ), affecting lipophilicity and hydrolysis rates.

Crystallographic and Structural Insights

- Crystal Packing : While the target compound’s structure is unreported, related thiophene carboxylates (e.g., ) exhibit planar thiophene rings with intermolecular hydrogen bonds involving amide/ester groups. The tetrazole’s π-system may promote π-π stacking, influencing solid-state properties.

生物活性

Methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate is a heterocyclic compound notable for its unique combination of thiophene and tetrazole functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a tetrazole moiety and a carboxylate group. Its IUPAC name is methyl 2-[(2-phenyltetrazole-5-carbonyl)amino]thiophene-3-carboxylate. The molecular formula is , and it has a molecular weight of 341.34 g/mol.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound against various human cancer cell lines. For instance, research indicates that derivatives of tetrazole compounds exhibit significant inhibitory effects on cancer cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.246 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 0.054 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | Not specified | Cell cycle arrest at G2/M phase |

The compound's mechanism involves binding to the colchicine site on β-tubulin, disrupting microtubule formation, which is critical for cell division, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activities. Studies have shown that certain derivatives possess effective antibacterial properties against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : Reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

- Coupling with Thiophene : The tetrazole derivative is coupled with a thiophene derivative to form an amide bond.

- Esterification : Introducing the methyl carboxylate group through esterification reactions.

These synthetic methods can be optimized for higher yields and purity using advanced techniques like continuous flow reactors.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Tubulin Inhibition : A study demonstrated that derivatives containing tetrazole rings significantly inhibited tubulin polymerization, with IC50 values ranging from 1.00 to 1.67 µM against lung cancer cell lines .

- Apoptosis Induction : Research indicated that certain tetrazole derivatives caused G2/M phase arrest in cancer cells, leading to apoptosis through upregulation of caspase-3 activity .

Q & A

Q. What are the standard synthetic protocols for methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate, and what key reaction parameters influence yield?

The synthesis involves multi-step reactions starting with thiophene precursors. The Gewald reaction is a foundational method, where ethyl cyanoacetate reacts with sulfur and ketones to form the thiophene core. Subsequent steps introduce the tetrazole and amide groups via coupling reactions. Key parameters include:

- Temperature : 60–80°C for cyclization and amidation steps.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalysts : Triethylamine (TEA) facilitates acid scavenging during amide bond formation.

Yield optimization (60–75%) requires precise stoichiometric control and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

- 1H/13C NMR : Confirms proton environments (e.g., amide NH at δ 10–12 ppm) and carbon frameworks.

- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹).

- X-ray Crystallography : Resolves bond lengths (e.g., C–S in thiophene: ~1.70 Å) and dihedral angles critical for stereochemical analysis.

- Mass Spectrometry : Validates molecular weight (±1 Da accuracy). Combined, these methods ensure structural fidelity .

Q. What are the stability and solubility profiles under varying conditions, and how do they affect experimental design?

- Thermal Stability : Decomposition above 200°C (via TGA/DSC), necessitating storage below −20°C.

- Solubility : High solubility in DMSO (>10 mg/mL) for in vitro assays; pH-dependent solubility in aqueous buffers (soluble in basic conditions). Pre-formulation studies are recommended for in vivo applications .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance purity and yield?

- Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) for amidation efficiency.

- Catalyst Optimization : Test TEA vs. DMAP for reduced side-product formation.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .

Q. How do substituent variations on the phenyl or tetrazole groups alter biological activity?

Q. How should discrepancies in reported biological data (e.g., IC50 values) be addressed methodologically?

Q. What computational approaches are recommended to predict target interactions and pharmacokinetics?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to identify binding modes with kinases (e.g., EGFR).

- MD Simulations : GROMACS to assess interaction stability over 100 ns trajectories.

- QSAR Modeling : Relate logP and electronic parameters (HOMO/LUMO) to activity trends .

Q. How can researchers confirm the absence of synthetic byproducts, and what analytical strategies are employed?

- HPLC-UV/LC-MS : Detect impurities at ≥95% purity threshold.

- TLC Monitoring : Track reaction progress with Rf values (e.g., 0.3 in ethyl acetate/hexane).

- Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。